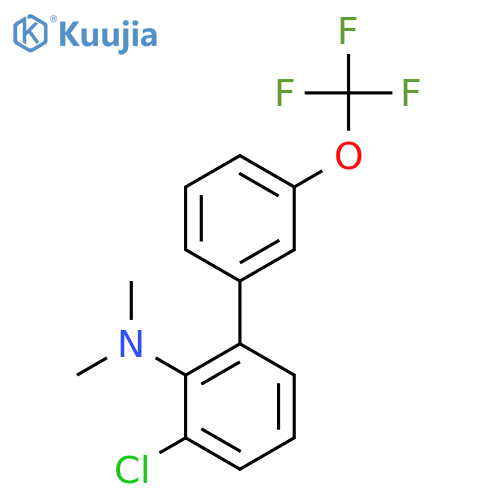

Cas no 1261485-44-2 ((3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine)

1261485-44-2 structure

商品名:(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

CAS番号:1261485-44-2

MF:C15H13ClF3NO

メガワット:315.71803355217

CID:4994118

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 化学的及び物理的性質

名前と識別子

-

- (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

-

- インチ: 1S/C15H13ClF3NO/c1-20(2)14-12(7-4-8-13(14)16)10-5-3-6-11(9-10)21-15(17,18)19/h3-9H,1-2H3

- InChIKey: MKBQCDPFDXFXHL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C2C=CC=C(C=2)OC(F)(F)F)=C1N(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 12.5

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011007433-500mg |

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |

1261485-44-2 | 97% | 500mg |

$815.00 | 2023-09-03 | |

| Alichem | A011007433-1g |

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |

1261485-44-2 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A011007433-250mg |

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine |

1261485-44-2 | 97% | 250mg |

$470.40 | 2023-09-03 |

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1261485-44-2 ((3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬